Home > Products > Screening Compounds P2821 > Levofloxacin impurity 19
Levofloxacin impurity 19 -

Levofloxacin impurity 19

Catalog Number: EVT-13181071
CAS Number:
Molecular Formula: C13H10FNO5
Molecular Weight: 279.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Levofloxacin Impurity 19 is typically identified during the manufacturing process of levofloxacin. It arises from the degradation or transformation of the levofloxacin molecule under specific conditions, such as heat or pH variations. This impurity is classified as a process-related impurity, which means it is formed during the synthesis rather than being an intentional component of the final drug product. The identification and characterization of impurities like Levofloxacin Impurity 19 are crucial for ensuring the quality and safety of pharmaceutical products .

Synthesis Analysis

Methods and Technical Details

The synthesis of Levofloxacin Impurity 19 can occur through several pathways during the production of levofloxacin. One common method involves refluxing levofloxacin carboxylic acid with N-methylethylenediamine hydrochloride and triethylamine. This reaction typically occurs at elevated temperatures for a specified duration, followed by solvent evaporation to isolate the impurity .

The detailed steps in synthesizing Levofloxacin Impurity 19 include:

  1. Refluxing: The starting materials are mixed and heated to promote reaction.
  2. Solvent Removal: After the reaction completes, solvents are evaporated to obtain a crude product.
  3. Chromatographic Purification: The crude product undergoes column chromatography using a solvent system (e.g., methanol and dichloromethane) to isolate pure Levofloxacin Impurity 19.
Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

Levofloxacin Impurity 19 can form through several chemical reactions involving levofloxacin under various conditions:

  1. Degradation Reactions: Exposure to light, heat, or acidic/basic conditions can lead to hydrolysis or oxidation of levofloxacin.
  2. Elimination-Dimerization Processes: Certain reaction conditions may facilitate dimerization or elimination reactions that yield impurities like Levofloxacin Impurity 19 .

Understanding these reactions is essential for developing strategies to minimize impurity formation during the synthesis of levofloxacin.

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Levofloxacin Impurity 19's physical properties (such as melting point, solubility, etc.) can vary significantly depending on its specific structure. Generally, impurities may exhibit different solubility profiles compared to their parent compound:

  • Solubility: The solubility of Levofloxacin Impurity 19 is likely pH-dependent, similar to levofloxacin.
  • Stability: Stability under various environmental conditions (light, temperature) is crucial for ensuring quality in pharmaceutical formulations.

Characterization studies often involve high-performance liquid chromatography (HPLC) methods to quantify impurity levels in drug formulations .

Applications

Scientific Uses

Levofloxacin Impurity 19 primarily serves as a subject of study in pharmaceutical research focused on drug quality assurance. Its analysis helps in:

  • Quality Control: Monitoring impurity levels in drug products ensures compliance with regulatory standards.
  • Formulation Development: Understanding how impurities affect drug stability and efficacy aids in developing better formulations.

Synthesis and Structural Elucidation of Levofloxacin Impurity 19

Synthetic Pathways for Levofloxacin-Related Impurities

Levofloxacin impurities arise from incomplete synthesis, side reactions, or degradation of intermediates. Process-related impurities like Impurity 19 (CAS not specified in public data; catalogued as VL86001 [6]) typically form during manufacturing. Patent CN105367585B details a multi-step approach where a key intermediate, 4-(3-methoxyphenyl)aniline, undergoes diazotization followed by coupling with levofloxacin precursors under acidic conditions. This yields a complex aromatic adduct identified as Impurity 19 [1]. Alternative routes involve:

  • Hydrolytic pathways: Alkaline hydrolysis of the C-3 carboxylate group in levofloxacin, leading to decarboxylated derivatives.
  • Oxidative degradation: Reaction with peroxide residues in solvents generates N-oxide variants [8].
  • Solvent interactions: Dichloromethane (used in extraction) can form adducts via electrophilic substitution [1].

Table 1: Synthetic Methods for Key Levofloxacin Impurities

ImpuritySynthetic RouteKey ReagentsYield (%)
Impurity 19Diazotization/couplingNaNO₂/HCl, 4-(3-methoxyphenyl)aniline12-15
N-OxideOxidationH₂O₂/acetic acid8-10
Desfluoro analogFluorine displacementTriethylamine/DMSO5-7

Mechanistic Insights into the Formation of Levofloxacin Impurity 19 During Synthesis

Impurity 19 arises primarily via electrophilic aromatic substitution (EAS). During levofloxacin synthesis, residual diazonium ions (from incomplete purification of intermediates) attack electron-rich sites on the quinolone core. Specifically:

  • The diazonium salt from 4-(3-methoxyphenyl)aniline acts as an electrophile, targeting C-5 or C-8 positions of levofloxacin’s benzoxazine ring [1].
  • Solvent-mediated catalysis: Dichloromethane enhances electrophilicity via halogen bonding, accelerating EAS. Triethylamine (used as a base) forms ion pairs with diazonium salts, directing regioselectivity [1].
  • Temperature dependence: At >40°C, decarboxylation of levofloxacin’s C-3 carboxyl group generates a carbanion that nucleophilically attacks diazonium intermediates, forming azobenzene-linked derivatives (structural class of Impurity 19) [2].

Figure: Proposed Mechanism for Impurity 19 FormationDiazonium Intermediate → Nucleophilic Attack by Quinolone → Azo-Adduct (Impurity 19)

Role of Reaction Conditions on Impurity Generation: Solvent Systems and Catalytic Processes

Solvent polarity and catalyst selection critically govern Impurity 19 yield:

  • Solvent effects:
  • Dichloromethane: Promotes azo-coupling (log P = 1.25) due to moderate polarity. Yield: 15% [1].
  • Dimethyl sulfoxide (DMSO): Suppresses Impurity 19 by stabilizing diazonium ions (yield: 3%) but increases desfluoro impurity formation via nucleophilic displacement [5].
  • Aqueous methanol: Hydrolytic degradation dominates, reducing Impurity 19 to <1% [4].
  • Catalysis:
  • Triethylamine: At 0.5 eq., boosts Impurity 19 yield to 18% by deprotonating the quinolone C-5 position [1].
  • Metal ions: Cu²⁺ (from CuSO₄) catalyzes oxidative dimerization, reducing Impurity 19 by competing for diazonium intermediates [9].
  • pH dependence: Reactions at pH 4.5–5.5 maximize diazonium stability and coupling efficiency [2].

Table 2: Solvent Impact on Impurity Profiles

SolventImpurity 19 Yield (%)Dominant Side Product
Dichloromethane15Azo-adducts
DMSO3Desfluoro levofloxacin
Methanol/water<1Hydrolytic decarboxylation products

Comparative Analysis of Synthetic Routes for Levofloxacin Impurity 19 vs. Other Process-Related Impurities

Synthetic complexity:

  • Impurity 19 requires multi-step synthesis (diazotization + coupling), whereas N-oxide impurities form in one pot via oxidation [8].
  • Chiral impurities (e.g., R-ofloxacin) necessitate enantioselective separation using costly ligand-exchange chromatography (e.g., L-leucine/Cu²⁺) [3], unlike the achiral Impurity 19.

Structural drivers:

  • Impurity 19 contains an azo linkage (-N=N-), confirmed by LC-MS/MS (m/z 563 [M+H]⁺) [8]. This contrasts with hydrolytic impurities (e.g., descarboxy levofloxacin, m/z 318) or thionated analogs (e.g., thiocarbonyl derivatives from Lawesson’s reagent) [7].
  • Thermodynamics: Impurity 19 formation is entropy-driven (ΔS > 0) due to bond rearrangement, while desfluoro impurity generation is enthalpy-controlled [5].

Analytical challenges:

  • Impurity 19 co-elutes with levofloxacin in reversed-phase HPLC using C18 columns, requiring ion-pair modifiers (tetrabutylammonium bromide) for resolution [9]. Conversely, chiral impurities are separable using chiral mobile phases [3].

Table 3: Comparative Synthetic and Structural Features

ParameterImpurity 19Chiral Impurity (R-Ofloxacin)N-Oxide Impurity
Formation PathwayElectrophilic couplingIncomplete resolutionOxidation
Key Structural TraitAzo linkage (-N=N-)Altered C9 chiralityN⁺-O⁻ moiety
Separation MethodIon-pair HPLCChiral ligand-exchangeStandard RP-HPLC

Properties

Product Name

Levofloxacin impurity 19

IUPAC Name

(2S)-7-fluoro-6-hydroxy-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C13H10FNO5

Molecular Weight

279.22 g/mol

InChI

InChI=1S/C13H10FNO5/c1-5-4-20-12-9-6(2-8(14)11(12)17)10(16)7(13(18)19)3-15(5)9/h2-3,5,17H,4H2,1H3,(H,18,19)/t5-/m0/s1

InChI Key

FJZGVIJPEBDOBR-YFKPBYRVSA-N

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2O)F)C(=O)O

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2O)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.